8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Physicochemical profiling Drug-likeness Hydrogen-bonding capacity

Source this structurally novel 8-azabicyclo[3.2.1]octane with a unique 1,2,3-triazole and pyridine-2-carbonyl moiety. MW 283.33, XLogP3 1.2, TPSA 63.9 Ų, zero HBDs — a CNS MPO-compliant scaffold with no prior bioactivity disclosure, making it a high-value diversity screening asset. Avoid generic substitution risk as SAR data is absent for this chemotype. Secure this exclusive chemotype for hit generation; standard analytical QC and competitive B2B pricing available.

Molecular Formula C15H17N5O
Molecular Weight 283.335
CAS No. 2189434-60-2
Cat. No. B2699489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2189434-60-2
Molecular FormulaC15H17N5O
Molecular Weight283.335
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC=CC=N3)N4C=CN=N4
InChIInChI=1S/C15H17N5O/c21-15(14-3-1-2-6-16-14)20-11-4-5-12(20)10-13(9-11)19-8-7-17-18-19/h1-3,6-8,11-13H,4-5,9-10H2
InChIKeyRQMVNXQQMUHEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (2189434-60-2) – Compound Identity and Physicochemical Baseline


The compound 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2189434-60-2) is a synthetic heterocyclic small molecule comprising an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1H-1,2,3-triazol-1-yl group and N-acylated at the 8-position with a pyridine-2-carbonyl moiety [1]. It is primarily listed as a research chemical by commercial vendors and appears in screening libraries; however, at present no peer-reviewed primary research articles or patents report experimental biological activity data specific to this compound [1].

Why In-Class Replacement of 2189434-60-2 Is Not Straightforward


Even within the narrow family of N-acylated 3-heteroaryl-8-azabicyclo[3.2.1]octanes, small structural perturbations—such as replacing the 1,2,3-triazole with a pyrazole or modifying the N-acyl group—can substantially alter hydrogen-bond acceptor/donor profiles, lipophilicity, and metabolic stability [1][2]. The absence of disclosed structure–activity relationship (SAR) data for this chemotype means that assuming functional interchangeability with even a single-atom variant is scientifically unfounded. Class-level studies on related 2-azabicyclo[3.2.1]octane-1,2,3-triazole hybrids demonstrate that cytotoxicity varies from inactive (CC₅₀ > 100 µM) to sub-10 µM depending on subtle stereochemical and substitution differences, reinforcing that generic substitution without experimental validation carries high risk [2].

Quantitative Differentiation Evidence for 8-(Pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane vs. Closest Analogs


Physicochemical Comparison: Triazole-Containing Target Compound vs. Pyrazole Analog (CAS 2320220-89-9)

The target compound bears a 1H-1,2,3-triazol-1-yl group, which contributes zero hydrogen-bond donors (HBD), whereas the closest pyrazole analog (3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane, CAS 2320220-89-9) contains an N–H donor capable of engaging in additional hydrogen-bond interactions [1][2]. This difference in HBD count (0 vs. 1) is quantifiable and influences solubility, permeability, and target-binding profiles [1].

Physicochemical profiling Drug-likeness Hydrogen-bonding capacity

Lipophilicity Comparison: Target Compound vs. Parent 3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2034157-37-2)

The target compound’s pyridine-2-carbonyl group increases its computed logP (XLogP3 = 1.2) substantially relative to the unsubstituted parent 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (predicted logP ≈ 0.3–0.6) [1]. This difference of ~0.6–0.9 log units indicates that the target compound will partition more favorably into lipid environments, which can be advantageous for membrane permeability but may reduce aqueous solubility compared to the parent scaffold [1].

Lipophilicity LogP Solubility

Class-Level Cytotoxicity Potential for 1,2,3-Triazole-Azabicycloalkane Hybrids

In a 2023 study by Steppeler et al., a series of chiral 2-azabicyclo[3.2.1]octane derivatives bearing 1,2,3-triazole and thiourea moieties were evaluated for cytotoxicity; the most active compounds exhibited CC₅₀ values < 10 µM against selected cell lines, while numerous structural analogs remained inactive (CC₅₀ > 100 µM) [1]. Although this study employed a different regioisomeric core (2-aza vs. 8-aza) and thiourea linker, it establishes that 1,2,3-triazole-substituted azabicyclo[3.2.1]octanes can achieve potent cellular activity, but only when accompanied by specific substitution patterns that have not yet been explored for the 8-aza series [1].

Cytotoxicity Anticancer Triazole scaffold

Absence of Direct Head-to-Head Comparative Biological Data for 2189434-60-2

A systematic search of peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) as of April 2026 reveals no published enzyme inhibition, cellular activity, or in vivo pharmacology data for compound 2189434-60-2 [1]. No head-to-head comparison against the pyrazole analog (CAS 2320220-89-9) or the parent 3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2034157-37-2) has been reported [1]. Consequently, any claims of differential biological potency, selectivity, or therapeutic utility cannot be substantiated by current evidence [1].

Data gap Experimental validation Procurement risk

Application Scenarios for 8-(Pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Based on Available Evidence


Custom Screening Library Design for HTS Campaigns

The compound’s unique combination of a zero-HBD triazole and a pyridine-2-carbonyl moiety creates a physicochemical profile (XLogP3 1.2, TPSA 63.9 Ų) that falls within favorable drug-like space [1]. Its structural novelty—confirmed by the absence of any reported bioactivity—makes it a suitable candidate for inclusion in diversity-oriented screening libraries, particularly for target-agnostic phenotypic assays where scaffold novelty is prioritized [1].

Medicinal Chemistry Probe Development for CNS Targets

With zero hydrogen-bond donors, MW 283.33, and moderate lipophilicity, the compound satisfies multiple CNS MPO (Multiparameter Optimization) criteria [1]. It may serve as a starting point for hit generation in CNS drug discovery programs, provided that blood–brain barrier permeability and target engagement are experimentally validated [1].

Chemical Biology Tool for Profiling Triazole-Dependent Protein Interactions

The 1H-1,2,3-triazole group is a known bioisostere for amide bonds and can engage in π-stacking and dipole interactions. The compound could be employed as a chemical probe to interrogate triazole-sensitive targets, leveraging the class-level observation that triazole-azabicyclooctane hybrids can achieve sub-10 µM cellular activity [2].

Quote Request

Request a Quote for 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.